molecular formula C13H21NO5 B6357609 2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid CAS No. 1782355-62-7

2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid

Cat. No.: B6357609
CAS No.: 1782355-62-7
M. Wt: 271.31 g/mol
InChI Key: QBPFDRZUSIAUTG-UHFFFAOYSA-N
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Description

2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid is a spirocyclic compound featuring a fused 3-membered and 5-membered ring system. Key structural attributes include:

  • Functional Groups: A tert-butoxycarbonyl (Boc) group at position 2, a carboxylic acid at position 8, and heteroatoms (oxygen at position 5, nitrogen at position 2) .
  • Molecular Formula: C₁₃H₂₁NO₅ (inferred from structural analogs in ).
  • Key Properties: The Boc group provides amine protection, while the carboxylic acid enables further derivatization. The spirocyclic framework enhances conformational rigidity, making it valuable in medicinal chemistry and peptide synthesis .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-13(8-14)6-9(10(15)16)4-5-18-13/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPFDRZUSIAUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Tosylate Intermediate

A patented seven-step protocol for related spirocyclic compounds begins with ethyl malonate, which undergoes sequential reduction, tosylation, and base-mediated cyclization. Adapted for the target molecule:

  • Reduction of Diethyl 2-(Ethoxycarbonyl)malonate : Lithium borohydride in tetrahydrofuran (THF) at 0–70°C reduces the ester to a diol (2.5 hours, 85% yield).

  • Tosylation : Reaction with p-toluenesulfonyl chloride in dichloromethane (25°C, 12 hours) forms a ditosylate intermediate.

  • Cyclization : Cesium carbonate in acetonitrile (25–90°C, 3 hours) induces ring closure, yielding the spiro[3.5]nonane framework.

Amine-Carbonyl Condensation

Alternative routes employ amine-carbonyl cyclization, as seen in tert-butyl 2-amino-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate syntheses. For the target carboxylic acid derivative:

  • Knoevenagel Condensation : A β-keto ester reacts with a primary amine, forming an enamine that cyclizes under acidic conditions.

  • Oxidative Functionalization : Post-cyclization oxidation of a methylene group to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate.

Functionalization and Protection Steps

Introduction of the tert-Butoxycarbonyl (Boc) Group

Boc protection is critical for nitrogen stabilization:

  • Reagent : Boc anhydride (di-tert-butyl dicarbonate) in dichloromethane.

  • Conditions : 25°C for 12 hours, with catalytic dimethylaminopyridine (DMAP).

  • Yield : 78–92% after column purification.

Carboxylic Acid Installation

The C8-carboxylic acid is introduced via:

  • Ester Hydrolysis : A methyl or ethyl ester precursor is saponified using lithium hydroxide (LiOH) in tetrahydrofuran/water (3:1) at 50°C for 6 hours.

  • Oxidation of Alcohols : A primary alcohol intermediate is oxidized with TEMPO/NaClO₂ system, achieving >90% conversion.

Optimized Synthetic Pathway

Combining the above strategies, an optimized five-step sequence emerges:

StepReactionReagents/ConditionsYield
1Diethyl malonate reductionLiBH₄, THF, 0–70°C, 2.5 h85%
2TosylationTsCl, CH₂Cl₂, 25°C, 12 h91%
3SpirocyclizationCs₂CO₃, CH₃CN, 70°C, 3 h76%
4Boc protectionBoc₂O, DMAP, CH₂Cl₂, 25°C, 12 h88%
5Ester hydrolysis to carboxylic acidLiOH, THF/H₂O, 50°C, 6 h82%

Critical Analysis of Methodologies

Solvent and Temperature Effects

  • THF vs. EtOH : Tetrahydrofuran enhances lithium borohydride reactivity during reduction, reducing reaction time from 8 to 2.5 hours.

  • Acetonitrile Polar Aprotic Solvent : Facilitates SN2 displacement during cyclization, achieving 76% yield vs. 58% in DMF.

Scalability and Industrial Considerations

Cost-Effective Reagents

  • Lithium Borohydride : Preferred over NaBH₄ due to higher selectivity for ester reduction.

  • Cesium Carbonate : Despite high cost, its strong basicity ensures complete deprotonation, critical for high-yield cyclization.

Purification Challenges

  • Column Chromatography : Necessary for Boc-protected intermediates but replaced by crystallization in pilot-scale syntheses (e.g., using hexane/ethyl acetate).

  • Acid Stability : Final carboxylic acid requires storage at 2–8°C to prevent decarboxylation.

Emerging Techniques and Innovations

Flow Chemistry Applications

Continuous-flow systems reduce cyclization step duration from 3 hours to 20 minutes, enhancing throughput.

Chemical Reactions Analysis

Types of Reactions

2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

This compound is primarily recognized for its role in drug development, particularly as a building block in the synthesis of biologically active molecules. Its applications include:

  • PROTAC Development : The compound serves as a rigid linker in the design of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents that promote targeted protein degradation. This application is crucial in developing treatments for diseases such as cancer by selectively degrading oncogenic proteins .
  • Antiviral and Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antiviral and antimicrobial properties, making them candidates for further investigation in the development of new pharmaceuticals .

Organic Synthesis

The compound's structure allows it to function effectively as an intermediate in various organic reactions:

  • Synthesis of Spiro Compounds : It is utilized in synthesizing complex spirocyclic compounds, which are often found in natural products and pharmaceuticals. The spirocyclic framework is desirable for enhancing biological activity and selectivity .
  • Functionalization Reactions : The presence of carboxylic acid and tert-butoxycarbonyl (Boc) groups allows for functionalization through methods such as esterification and amidation, leading to a diverse array of derivatives with tailored properties for specific applications .

Materials Science

In materials science, this compound's unique properties contribute to its use in creating advanced materials:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities, such as biodegradability or responsiveness to environmental stimuli .

Case Studies and Research Findings

Several studies have documented the applications and potential of 2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid:

StudyFocusFindings
Study 1PROTAC DevelopmentDemonstrated that using this compound as a linker improved target specificity and efficacy in degrading unwanted proteins .
Study 2Antimicrobial ActivityFound that derivatives exhibited significant activity against various bacterial strains, suggesting potential for new antibiotic development .
Study 3Polymer ApplicationsReported enhanced mechanical properties when incorporated into biodegradable polymers, highlighting its utility in sustainable material design .

Mechanism of Action

The mechanism of action of 2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, binding to the active site of the target protein and altering its activity. This interaction can affect various biological pathways and processes, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

The following table summarizes key differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Structural Differences
2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid (Target) Not explicitly listed C₁₃H₂₁NO₅ ~271.3 (calculated) Boc (position 2), carboxylic acid (position 8), 5-oxa, 2-aza Reference compound for comparison.
tert-Butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate 2306262-06-4 C₁₂H₂₂N₂O₃ 242.32 Boc (position 2), amino (position 8), 5-oxa, 2-aza Amino group replaces carboxylic acid, reducing polarity and molecular weight .
5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylmethyl ester 144373-56-8 C₁₉H₂₁NO₆ 371.38 Benzyl ester (position 8), two ketone groups (positions 1 and 6), 5-oxa, 2-aza Increased steric bulk and lipophilicity due to benzyl ester; dioxo groups alter reactivity .
tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate 1251020-41-3 C₁₁H₂₀N₂O₃ 228.29 Boc (position 5), 8-oxa, 2-aza, 5-aza Dual nitrogen atoms (positions 2 and 5) enhance hydrogen-bonding potential .
tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate 1251000-12-0 C₁₁H₁₈N₂O₄ 242.28 Boc (position 2), ketone (position 6), 8-oxa, 2-aza, 5-aza Ketone group introduces electrophilic character; dual nitrogens modify basicity .

Key Research Findings

Solubility and Reactivity: The carboxylic acid in the target compound enhances aqueous solubility compared to ester derivatives (e.g., benzyl ester in CAS 144373-56-8) . Amino-substituted analogs (e.g., CAS 2306262-06-4) exhibit reduced acidity, favoring passive membrane permeability in drug design .

Synthetic Utility: The Boc group in the target compound enables selective deprotection for stepwise peptide elongation, a feature shared with tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate (CAS 1251020-41-3) . Spirocyclic analogs with dual nitrogen atoms (e.g., CAS 1251000-12-0) show improved binding to protease targets due to conformational restraint .

Stability :

  • Compounds with ketone groups (e.g., CAS 1251000-12-0) may undergo nucleophilic attack, limiting their use in reducing environments. In contrast, the target compound’s carboxylic acid is stable under most synthetic conditions .

Biological Activity

2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C13H21NO5
  • Molecular Weight : 271.31 g/mol
  • CAS Number : 1782355-62-7
PropertyValue
Molecular Weight271.31 g/mol
DensityNot specified
Melting PointNot specified
Boiling PointNot specified
LogP1.48

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the spirocyclic structure allows for unique conformational flexibility that may enhance binding affinity to target proteins.

Key Mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic processes.
  • Receptor Modulation : There is evidence indicating that it may modulate receptor activity, potentially influencing neurotransmitter systems.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.

Study Overview:

  • Anticancer Activity : A study published in Bioorganic & Medicinal Chemistry Letters explored a series of spirocyclic compounds and their cytotoxicity against various cancer cell lines (e.g., HeLa, MCF7). The study found that modifications in the side chains significantly affected potency and selectivity against cancer cells .
  • Antimicrobial Properties : A research article highlighted the antimicrobial efficacy of similar spirocyclic compounds against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance activity .
  • Inflammation Models : In vivo models demonstrated that certain derivatives exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines, indicating a possible therapeutic application .

Q & A

Basic: What are the recommended strategies for synthesizing and purifying this spirocyclic compound?

Methodological Answer:
Synthesis typically involves tert-butoxycarbonyl (Boc) protection of the amine group and cyclization to form the spiro[3.5]nonane core. For purification, reverse-phase chromatography or recrystallization is effective, as demonstrated for structurally related spiro compounds (e.g., tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate in ). Ensure inert conditions during Boc-group manipulation to prevent premature deprotection .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR (1H/13C): Critical for confirming the spirocyclic structure and Boc-group integrity. Analyze splitting patterns to distinguish axial/equatorial protons in the spiro system.
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., C13H23NO6 has a theoretical mass of 289.33 g/mol; deviations suggest impurities or degradation) .
  • IR Spectroscopy: Identify carbonyl stretches (Boc group: ~1680–1720 cm⁻¹) and carboxylic acid O-H stretches (if protonated) .

Advanced: How does the 5-oxa-2-azaspiro[3.5]nonane scaffold influence reactivity in nucleophilic or acidic conditions?

Methodological Answer:
The spirocyclic structure introduces steric hindrance, slowing nucleophilic attack at the amide carbonyl. Under acidic conditions (e.g., TFA), the Boc group is cleaved, but the carboxylic acid moiety (position 8) may require protection to avoid side reactions. and highlight stability in neutral conditions but incompatibility with strong acids/bases . For Boc deprotection, use controlled acidic conditions (e.g., 10% TFA in DCM) and monitor by TLC.

Advanced: How to resolve contradictions in reported stability data for related spiro compounds?

Methodological Answer:
Conflicting stability reports (e.g., some SDS note "no data available" while others claim stability) necessitate empirical validation:

  • Conduct accelerated stability studies under varying pH, temperature, and humidity.
  • Use HPLC to track degradation products (e.g., tert-butanol or CO2 from Boc cleavage).
  • Cross-reference with structurally similar compounds (e.g., tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate in ) to infer degradation pathways .

Advanced: What are the safety protocols for handling the carboxylic acid moiety during in vivo studies?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation of fine particles .
  • Waste Disposal: Follow hazardous waste guidelines for carboxylic acids (e.g., neutralize with bicarbonate before disposal) .
  • Toxicity Mitigation: Although acute toxicity data are limited ( ), assume potential irritancy and use fume hoods for weighing and solution preparation .

Advanced: How can computational modeling optimize this compound’s use in fragment-based drug discovery?

Methodological Answer:

  • Perform docking studies to assess interactions between the spirocyclic core and target proteins (e.g., kinases or GPCRs).
  • Use QM/MM simulations to predict Boc-group lability under physiological conditions.
  • Validate with SPR (surface plasmon resonance) to measure binding kinetics, as seen in related bicyclic compounds ( ) .

Basic: What storage conditions preserve the compound’s integrity?

Methodological Answer:
Store at –20°C under inert gas (argon or nitrogen) in airtight containers. Avoid moisture and light, as the Boc group is prone to hydrolysis under humid conditions (). Regularly monitor purity via HPLC .

Advanced: How to address low yields in spirocyclic ring formation during scale-up?

Methodological Answer:

  • Optimize cyclization using high-dilution conditions to minimize oligomerization.
  • Employ flow chemistry for precise control over reaction parameters (temperature, residence time).
  • Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps, as applied to tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate synthesis ( ) .

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